Starting Material: A readily available purine derivative, such as 2,6-dichloropurine or 2-amino-6-chloropurine, serves as the starting material. []
Halogenation: Introduction of fluorine at the 2-position can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST). [, ]
Alkylation: The introduction of the 9-isopropyl group could be achieved through alkylation with an appropriate isopropyl halide. [, ]
Molecular Structure Analysis
Planar Purine Ring System: The purine ring system is expected to adopt a planar conformation, similar to other substituted purines. [, , ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The presence of chlorine at the 6-position renders it susceptible to nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols. This allows for the introduction of diverse substituents at the 6-position, enabling structure-activity relationship studies. [, , , ]
Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to introduce aryl or alkynyl groups, respectively. This further expands the diversity of purine derivatives accessible from 6-chloro-2-fluoro-9-isopropyl-9H-purine. [, ]
Mechanism of Action
Enzyme Inhibition: Substituted purines are known to inhibit various enzymes involved in nucleotide metabolism, such as adenosine deaminase (ADA), purine nucleoside phosphorylase (PNP), and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [, ] Inhibition of these enzymes can disrupt purine nucleotide synthesis and potentially exert therapeutic effects in certain diseases.
Receptor Binding: Purine derivatives can bind to various receptors, including adenosine receptors, which are involved in a wide range of physiological processes. [] Depending on the receptor subtype and the nature of the interaction (agonist or antagonist), these compounds can modulate various cellular responses.
Applications
Medicinal Chemistry: The compound could serve as a starting point for the development of novel therapeutic agents, particularly in areas like antiviral research, anticancer research, and treatments for neurological disorders. [, , , , , , , , ]
Chemical Biology: The compound could be used as a tool compound to study the activity and function of enzymes involved in purine metabolism or to investigate purinergic signaling pathways. [, ]
Materials Science: Substituted purines have shown potential in materials science, particularly in the development of supramolecular assemblies and sensors. [] While not directly addressed in the context of this compound, it is a potential area of exploration.
Compound Description: This compound is a platinum(II) complex where the platinum atom is coordinated to two 2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine ligands via their purine nitrogen atoms. This coordination creates a slightly distorted trans-square-planar geometry around the platinum center. []
Relevance: This complex highlights the use of substituted 9-isopropyl-9H-purines, particularly those with a 2-chloro substituent, as ligands in coordination chemistry. The target compound, 6-chloro-2-fluoro-9-isopropyl-9H-purine, shares the core 2-chloro-9-isopropyl-9H-purine structure with this platinum complex. The presence of the 3-fluorobenzyl amino group in the ligand and the two chloride ligands on the platinum center distinguishes this complex from the target compound. []
Compound Description: This compound features a 2,4-dimethoxybenzyl amino group attached to the 6-position of the 2-chloro-9-isopropyl-9H-purine core. Crystallographic studies show that it forms inversion dimers through N—H⋯N hydrogen bonds. []
Relevance: This compound shares the core 2-chloro-9-isopropyl-9H-purine structure with the target compound. The structural difference lies in the substituent at the 6-position. While the target compound may have a fluorine atom at the 2-position, this analogue has a 2,4-dimethoxybenzyl amino group. This difference highlights the possibility of substitutions at the 6-position while maintaining the 2-chloro and 9-isopropyl substituents. []
6-Chloro-2,8-diiodo-9-THP-9H-purine
Compound Description: This compound is a diiodo-purine derivative with a tetrahydropyranyl (THP) protecting group on the purine nitrogen. It serves as a versatile starting material for synthesizing 2-alkynylated and 2,8-dialkynylated purines through regioselective Sonogashira cross-coupling reactions. []
Relevance: Although this compound does not share the 2-fluoro or 9-isopropyl substituents with the target compound, it exemplifies the use of 6-chloropurines as synthetic building blocks for more complex purine derivatives. This compound showcases the potential for functionalizing the 2- and 8-positions of the purine ring, suggesting the possibility of synthesizing the target compound through similar strategies. []
Compound Description: This compound, a phosphorylated nucleoside, is the final product of a six-step synthesis starting from 6-chloropurine. It highlights the significance of 6-chloropurine as a starting material for synthesizing biologically relevant molecules like this potential antimetabolite. []
Relevance: Although this compound differs significantly from the target compound, its synthesis starting from 6-chloropurine emphasizes the use of halogenated purines, specifically 6-chloropurines, as key precursors in medicinal chemistry. []
Compound Description: This compound features an adamantyl group linked to a phenyl ring via an ethanone bridge. The phenyl ring is further attached to the 6-amino group of the 2-chloro-9-isopropyl-9H-purine core via a methylene spacer. Crystallographic analysis reveals two conformers in the crystal structure, differing slightly in their geometric parameters. []
Relevance: This compound shares the 2-chloro-9-isopropyl-9H-purine core with the target compound, highlighting the feasibility of functionalizing the 6-amino group for developing more complex structures. The adamantyl and phenyl rings linked to the purine core might contribute to different physicochemical properties and potential biological activities. []
Relevance: Similar to compound 5, this compound reinforces the possibility of modifications at the 6-amino position of the 2-chloro-9-isopropyl-9H-purine scaffold. The only structural difference between this compound and compound 5 lies in the linker between the adamantyl group and the phenyl ring, suggesting a potential avenue for modulating physicochemical properties. []
Compound Description: This compound features a 2-chloro-9-isopropyl-9H-purine core where the 6-amino group is linked to a 4-(1-adamantylmethyl)phenyl group. It exists as two slightly different conformers in its crystal structure. []
Relevance: This compound shares the 2-chloro-9-isopropyl-9H-purine core with the target compound and emphasizes the ability to introduce substituents at the 6-amino group. The presence of the adamantyl group, linked via a methylene bridge to the phenyl ring, may influence the compound's lipophilicity and potential interactions with biological targets. []
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
Compound Description: This compound represents a simple derivative of 2-chloro-9-isopropyl-9H-purine, with an ethyl group attached to the 6-amino position. It exhibits a planar purine ring system and forms a network of weak N—H⋯N and C—H⋯π interactions in its crystal structure. []
Relevance: This compound emphasizes the ability to synthesize derivatives of 2-chloro-9-isopropyl-9H-purine with various substituents at the 6-amino position. The small ethyl group may subtly influence the compound's overall properties and biological interactions compared to bulkier substituents. []
Compound Description: This compound features a 3-chloro-4-fluorophenyl group at the 9-position and an amino group at the 2-position of the 6-chloropurine core. It serves as a key intermediate in synthesizing a series of derivatives evaluated for antifungal activity. []
Relevance: Although this compound lacks the 9-isopropyl substituent of the target compound, it exemplifies the diversity of substituents that can be introduced into the 6-chloropurine core. This compound highlights the potential for developing novel antifungal agents based on modified purine scaffolds. []
2-Amino-9-benzyl-6-chloro-9H-purine
Compound Description: This compound, with a benzyl group at the 9-position and an amino group at the 2-position of the 6-chloropurine core, undergoes hydrolysis and alcoholysis reactions in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield various purine derivatives. []
Relevance: While lacking the 2-fluoro and 9-isopropyl groups, this compound demonstrates the reactivity of 6-chloropurines towards nucleophilic substitution. This reactivity suggests that synthesizing the target compound might involve similar substitution reactions, highlighting the versatility of 6-chloropurines in organic synthesis. []
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
Compound Description: This compound features a benzyl carboxylate group at the 9-position and an amino group at the 2-position of the 6-chloropurine core. It forms an extensive hydrogen-bonding network in its crystal structure. []
Relevance: Though this compound lacks the 2-fluoro and 9-isopropyl groups found in the target compound, it showcases the diversity of substituents that can be introduced at the 9-position of the 6-chloropurine scaffold. The benzyl carboxylate group introduces a different polarity profile compared to alkyl substituents, potentially influencing the compound's physicochemical properties and biological activity. []
(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine
Compound Description: This compound features a (E)-but-2-en-1-yl group at the 9-position of the 6-chloropurine core. Notably, the allylic side chain exhibits disorder in the crystal structure. []
Relevance: While this compound lacks the 2-fluoro and 9-isopropyl groups of the target compound, it illustrates the ability to introduce alkenyl substituents at the 9-position of the 6-chloropurine scaffold. This modification introduces a potential site for further functionalization, highlighting the versatility of 6-chloropurines in synthetic chemistry. []
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine
Compound Description: This compound features a 2-nitrophenylsulfonyl group attached to the 9-position of the 6-chloropurine core. It forms a complex network of intermolecular interactions in the solid state, including π–π stacking, C—Cl⋯π interactions, and hydrogen bonds. []
Relevance: While lacking the 2-fluoro and 9-isopropyl groups found in the target compound, this compound illustrates the feasibility of introducing aryl sulfonyl groups at the 9-position of 6-chloropurines. These modifications can influence the molecule's electronic properties and potentially its biological activity. []
Compound Description: This compound is a nucleoside analogue where a 2-deoxy-2-fluoro-β-D-arabinofuranosyl moiety is attached to the 9-position of the 2-chloro-6-aminopurine core. []
Relevance: This compound features both the 2-chloro and 6-amino substituents present in the target compound, highlighting the feasibility of synthesizing derivatives with different sugar moieties at the 9-position. Introducing a fluorine atom at the 2'-position of the sugar moiety is a common strategy in nucleoside chemistry to modulate its properties and biological activity. []
Compound Description: This compound, FddA, is a nucleoside analogue with a 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl moiety attached to the 9-position of the adenine base. Its synthesis involves a key intermediate, 6-chloro-9-(3-deoxy-β-D-erythro-pentofuranosyl)-9H-purine, highlighting the importance of 6-chloropurine derivatives in nucleoside chemistry. []
Relevance: While FddA itself differs from the target compound, its synthesis utilizes a 6-chloropurine derivative as a key intermediate. This highlights the significance of 6-chloropurines as versatile building blocks for synthesizing various modified nucleosides, potentially including analogues of the target compound with different sugar moieties. []
Compound Description: Arprinocid, a coccidiostat candidate, features a (2-chloro-6-fluorophenyl)methyl group attached to the 9-position and an amino group at the 6-position of the purine core. The synthesis involves introducing a carbon-14 label at the benzylic methylene carbon. []
Relevance: Though lacking the 2-fluoro substituent on the purine ring and the 9-isopropyl group, arprinocid exemplifies a 9-substituted 6-aminopurine with potential biological activity. This compound highlights the possibility of exploring various substituents at the 9-position while retaining the 6-amino group, as seen in the target compound. []
Compound Description: This compound is a derivative of 2-chloro-9-isopropyl-9H-purine with two methyl groups attached to the 6-amino nitrogen. It exhibits a planar purine ring system and forms weak intermolecular C—H⋯N and C—H⋯Cl interactions in its crystal structure. []
Relevance: This compound shares the 2-chloro-9-isopropyl-9H-purine core with the target compound, demonstrating the feasibility of modifying the 6-amino group with alkyl substituents. The presence of the dimethyl amino group may influence the compound's basicity and hydrogen-bonding ability compared to the primary amine in the target compound. []
9-Phenyl-9H-purine-2-carbonitrile
Compound Description: This compound, with a phenyl group at the 9-position and a cyano group at the 2-position of the purine ring, can be converted into corresponding acyl groups by reacting with Grignard reagents. []
Relevance: Although this compound lacks the 6-chloro and 9-isopropyl substituents, its reactivity towards Grignard reagents highlights the potential for functionalizing the 2-position of the purine ring. This suggests a potential synthetic route to the target compound by introducing a fluorine atom at the 2-position of a suitable precursor. []
Compound Description: These compounds are diastereomeric hybrids of dihydroartemisinin and a 2-fluoro-6-chloropurine moiety linked through the 10-N position of dihydroartemisinin. Both diastereomers were synthesized and evaluated for their anticancer activity against human breast tumor cell lines. []
Relevance: These compounds share the 2-fluoro-6-chloropurine core with the target compound, 6-chloro-2-fluoro-9-isopropyl-9H-purine. This similarity highlights the potential of this core structure in medicinal chemistry, particularly in developing anticancer agents. []
Compound Description: This class of compounds, derived from 6-cyanomethylene-9-methoxymethylpurine, features various substituents on the α-(aminomethylene) group and the acetic acid moiety. They are synthesized through a multi-step process involving substitution and hydrogenation reactions, highlighting the versatility of purine scaffolds in medicinal chemistry. []
Relevance: While these compounds lack the 2-fluoro and 9-isopropyl substituents present in the target compound, they demonstrate the feasibility of constructing diverse derivatives from functionalized purines. This suggests the potential for exploring similar synthetic strategies to generate analogues of the target compound with modifications at different positions of the purine ring. []
9-(2-fluorobenzyl)-6-methylamino-9H-purine
Compound Description: This compound features a 2-fluorobenzyl group at the 9-position and a methylamino group at the 6-position of the purine core. The synthesis was achieved through nine different routes, demonstrating the versatility in accessing this compound. []
Relevance: Although lacking the 2-chloro substituent and the 9-isopropyl group of the target compound, this compound highlights the possibility of introducing a fluorine atom at the 2-position of a benzyl substituent attached to the 9-position of the purine ring. This modification may offer a different approach to introducing fluorine into the target compound's structure. []
Compound Description: This compound features a 2-benzofuryl group at the 6-position, a (4-methoxyphenyl)methyl group at the 9-position, and a chlorine atom at the 2-position of the purine core. It shows structural similarity to a potent antimycobacterial purine derivative. []
Relevance: This compound shares the 2-chloro substituent with the target compound, demonstrating the potential for introducing diverse aromatic groups at the 6- and 9-positions. This compound highlights the potential for developing novel antimycobacterial agents based on modified purine scaffolds. []
Compound Description: This broad class of compounds encompasses various 6-halogenated 2',3'-dideoxynucleoside purines, some with a 2-amino substituent. These compounds are highlighted for their potential antiviral activity, particularly against HIV and hepatitis B. []
Relevance: This class of compounds emphasizes the significance of 6-halogenated purines in medicinal chemistry, particularly for developing antiviral agents. Although the specific substituents and sugar moieties in these compounds may differ from the target compound, they demonstrate the potential of exploring 6-chloro-2-fluoro-9-substituted purines as potential antiviral agents. []
Compound Description: This compound features a 2-furyl group at the 6-position, a (4-methoxybenzyl) group at the 9-position, and a chlorine atom at the 2-position of the purine core. It displays significant and selective activity against Mycobacterium tuberculosis. []
Relevance: This compound shares the 2-chloro substituent with the target compound, highlighting the potential of 2-chloropurines as antimycobacterial agents. It also demonstrates the feasibility of introducing various aromatic and heteroaromatic substituents at the 6- and 9-positions of the purine ring. []
Compound Description: This class of compounds encompasses several purine nucleosides containing a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl moiety attached to the 9-position of the purine base. These compounds were synthesized and evaluated for their antitumor activity. []
Relevance: This group of compounds highlights the significance of incorporating fluorine at the 2'-position of the sugar moiety in purine nucleosides, a common strategy for modulating their biological activity and potentially enhancing their antitumor properties. Though the specific substituents on the purine ring may differ from the target compound, these compounds demonstrate the potential of exploring 2-fluoro-substituted purine nucleosides for their biological activity. []
Compound Description: This compound features a phosphorylated (R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxymethyl moiety, creating a nucleotide analogue. It exhibits a distorted tetrahedral geometry around the phosphorus atom and forms a three-dimensional network through N—H⋯O hydrogen bonds in its crystal structure. []
Relevance: This compound, despite the absence of the 2-fluoro and 9-isopropyl groups, exemplifies a 2-amino-6-chloropurine derivative functionalized at the 9-position with a phosphorylated side chain. This modification highlights the possibility of synthesizing nucleotide analogues of the target compound, potentially by introducing a fluorine atom at the 2-position and an isopropyl group at the 9-position of the purine ring. []
Compound Description: BIIB021, a synthetic HSP90 inhibitor, features a (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl group attached to the 9-position and an amino group at the 2-position of the 6-chloropurine core. Metabolic studies in rats, dogs, and humans revealed extensive metabolism primarily through hydroxylation, O-demethylation, and glutathione conjugation. []
Relevance: Though lacking the 2-fluoro and 9-isopropyl groups, this compound highlights a 2-amino-6-chloropurine derivative with promising antitumor activity. The presence of a pyridinylmethyl group at the 9-position suggests the possibility of exploring similar substitutions in the context of the target compound. []
2'-Deoxy-4'-thioguanosine
Compound Description: This compound is a nucleoside analogue where a 2'-deoxy-4'-thioribofuranosyl moiety is attached to the 9-position of the guanine base. A practical chemical synthesis for this compound was developed, highlighting the importance of thio-modified nucleosides in medicinal chemistry. []
Relevance: Although this compound differs from the target compound by the presence of a sulfur atom in the sugar moiety and the absence of the 2-fluoro and 6-chloro substituents on the purine ring, it highlights the significance of modified nucleosides as potential therapeutic agents. This suggests the possibility of exploring modifications at the sugar moiety of the target compound to modulate its properties and investigate potential biological activities. []
6-Anilino-9-benzyl-2-chloro-9H-purines
Compound Description: This class of compounds features an aniline substituent at the 6-position, a benzyl group at the 9-position, and a chlorine atom at the 2-position of the purine core. Structure-activity relationship studies revealed that compounds with small, lipophilic para substituents on the aniline ring exhibited good antirhinovirus activity, particularly against serotype 1B. []
Relevance: This compound series emphasizes the potential of 2-chloropurines as antiviral agents, particularly against rhinoviruses. Although the target compound does not have an aniline substituent at the 6-position, the series highlights the importance of exploring various substituents at this position to modulate antiviral activity. []
Compound Description: This compound features a cyclopropyl group attached to the 6-amino nitrogen, a tetrahydro-2H-pyran-2-yl group at the 9-position, and a chlorine atom at the 2-position of the purine core. The crystal structure reveals two independent molecules forming N—H⋯N hydrogen-bonded dimers, further linked by C—H⋯O hydrogen bonds. []
6-Chloro-2-fluoro-(β-d-ribofuranosyl)-purine
Compound Description: This compound is a nucleoside analogue with a β-D-ribofuranosyl moiety attached to the 9-position of the 6-chloro-2-fluoropurine core. It serves as a precursor for synthesizing various antiviral and antitumor drugs, highlighting the importance of this scaffold in medicinal chemistry. []
Relevance: This compound shares the 6-chloro-2-fluoropurine core with the target compound, emphasizing the significance of this core structure for developing biologically active compounds. The key difference lies in the presence of a ribofuranosyl group at the 9-position, suggesting the potential for synthesizing and investigating the biological activity of the target compound's corresponding nucleoside analogue. []
Compound Description: ST1535 is a potent antagonist of the A2A adenosine receptor, featuring a butyl group at the 2-position, a methyl group at the 9-position, and a 1,2,3-triazol-2-yl group at the 8-position of the 6-aminopurine core. This compound and its metabolites, formed by enzymatic oxidation of the butyl group, exhibit high affinity for the A2A receptor. []
Relevance: Although this compound lacks the 2-fluoro and 6-chloro substituents found in the target compound, it highlights the significance of 6-aminopurines as scaffolds for developing A2A adenosine receptor antagonists. The presence of a triazole ring at the 8-position suggests the possibility of exploring similar modifications in the context of the target compound to modulate its properties and potential biological activity. []
9-Substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines
Compound Description: This series of compounds features either a (pyrazol-5-yl)methyl or (2-pyrazolin-5-yl)methyl group attached to the 9-position of the purine core, with various substituents on the pyrazole or pyrazoline rings. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and evaluated for their antioxidant, anti-inflammatory, and antithrombotic activities. []
Relevance: Although these compounds lack the 2-fluoro and 6-chloro substituents of the target compound, they demonstrate the feasibility of introducing heterocyclic substituents at the 9-position of the purine ring. This approach could be explored to synthesize analogues of the target compound with potentially enhanced biological activities. []
PSI-352938
Compound Description: PSI-352938 is a novel 2'-deoxy-2'-α-fluoro-2'-β-C-methyl 3',5'-cyclic phosphate nucleotide prodrug currently under investigation for the treatment of hepatitis C virus (HCV) infection. The synthesis involves a key intermediate, a 1'-β-nucleoside containing a 6-chloro-2-aminopurine base. []
Relevance: Although PSI-352938 is structurally distinct from the target compound, its synthesis utilizes a 6-chloro-2-aminopurine derivative as a key intermediate. This highlights the versatility of 6-chloropurines in nucleoside chemistry and their potential as precursors for developing antiviral agents. This example suggests the possibility of exploring similar synthetic strategies to synthesize analogues of the target compound with modifications at the sugar moiety and the 2-position of the purine ring. []
Compound Description: This series of compounds features a dimethylamino group at the 6-position, a trifluoromethyl group at the 2-position, and a substituted benzyl group at the 9-position of the purine core. These compounds were synthesized and evaluated for their antirhinovirus activity. []
Relevance: Although these compounds lack the 6-chloro and 9-isopropyl groups of the target compound, they highlight the significance of 2-substituted 6-aminopurines in medicinal chemistry, particularly for developing antiviral agents. The introduction of a trifluoromethyl group at the 2-position suggests a potential avenue for modifying the target compound to explore its effects on biological activity. []
6-Chloro-2',3'-dideoxypurine (6-Cl-ddP)
Compound Description: 6-Cl-ddP is a prodrug of 2',3'-dideoxyinosine (ddI) that is activated by adenosine deaminase (ADA). Studies in rat ileum suggest that its low oral bioavailability is due to extensive intestinal metabolism by ADA. []
Relevance: Although 6-Cl-ddP lacks the 2-fluoro and 9-isopropyl substituents of the target compound, it highlights the significance of 6-chloropurines as prodrugs and their susceptibility to metabolism by purine salvage pathway enzymes. This information is relevant for understanding the potential metabolic fate of the target compound, particularly if it is considered for therapeutic development. []
Compound Description: This class of compounds features an aroyl group at the 7-position and a phenyl group at the 3-position of the 1,2,3-triazolo[4,5-d]pyrimidine core. They are synthesized through a catalytic aroylation reaction using benzimidazolium salts, highlighting the application of this methodology in synthesizing fused heterocycles. []
Relevance: While structurally distinct from the target compound, the synthesis of these compounds emphasizes the use of catalytic methods for constructing complex heterocyclic systems. This approach could inspire the development of novel synthetic routes for the target compound and its analogues. []
Compound Description: This compound is a key intermediate in a new synthetic route to 2-substituted purine nucleosides. It is generated through lithiation-mediated stannyl transfer of the corresponding 6-chloropurine nucleoside. []
Relevance: Although lacking the 2-fluoro and 9-isopropyl groups of the target compound, this intermediate highlights a novel method for introducing substituents at the 2-position of 6-chloropurine nucleosides. This methodology could be applied to synthesize analogues of the target compound with diverse substituents at the 2-position, potentially leading to compounds with interesting biological activities. []
9-(8-Nitroquinolin-7-yl)-9H-carbazole
Compound Description: This compound is a product of a vicarious nucleophilic substitution of hydrogen (VNS) reaction on a nitroquinoline derivative. The reaction involves the displacement of an aromatic hydrogen by a carbazole moiety. []
Relevance: While structurally distinct from the target compound, the synthesis of this compound highlights the use of VNS reactions for constructing complex molecules. This methodology could potentially be adapted for synthesizing analogues of the target compound by introducing substituents at different positions of the purine ring. []
Compound Description: This compound is a key intermediate in the synthesis of various purine nucleosides, including 2-chloroadenosine triacetate. It is prepared by chlorination of the acetylated derivative of 1-hydroxyinosine. []
Relevance: While this compound lacks the 2-fluoro and 9-isopropyl substituents of the target compound, it showcases the versatility of halogenated purines, particularly 2,6-dichloropurines, as intermediates in nucleoside synthesis. This approach suggests a potential route to synthesize analogues of the target compound with modifications at the 2- and 9-positions. []
Compound Description: This compound is a nucleoside analogue featuring a 2-deoxy-2-fluoro-β-D-arabinofuranosyl moiety attached to the 9-position of the 6-chloropurine core. It displays potent and selective activity against varicella-zoster virus (VZV) and moderate activity against other DNA viruses. []
Relevance: Although lacking the 2-fluoro substituent on the purine ring and the 9-isopropyl group, this compound exemplifies a 6-chloropurine nucleoside with potent antiviral activity. This highlights the potential of exploring 6-chloropurines, particularly those with modifications at the 2-position and different sugar moieties, as potential antiviral agents. []
Compound Description: This compound, ITH15004, is a non-nucleotide purine derivative identified as a potent, selective, and blood-brain barrier (BBB)-permeable antagonist of the P2X7 receptor. []
Relevance: While lacking the 2-fluoro and 9-isopropyl groups of the target compound, ITH15004 highlights the potential of 6-chloropurines as scaffolds for developing P2X7 antagonists. This finding suggests the possibility of exploring the target compound and its analogues for their potential interactions with the P2X7 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.